{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine
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Overview
Description
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine is a heterocyclic compound that features a unique structure combining a pyrano ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyranone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]thiazoles: These compounds share a similar core structure and have comparable biological activities.
Thiazolo[4,5-b]pyridines: These compounds also feature a thiazole ring and have been studied for their medicinal properties
Uniqueness
What sets {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine apart is its specific combination of a pyrano ring and a thiazole ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Biological Activity
The compound {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₇H₉N₃OS
- Molecular Weight : 169.22 g/mol
- CAS Number : 1315369-04-0
This compound features a pyrano-thiazole framework that is significant in various biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) observed for related thiazole compounds:
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
---|---|---|---|
Compound 1 | 0.23 | 0.47 | Bacillus cereus |
Compound 2 | 0.70 | 0.94 | Escherichia coli |
Compound 3 | 0.08 | 0.11 | Trichophyton viride |
Compound 4 | 0.11 | 0.23 | Aspergillus niger |
These results indicate that compounds with similar structures to this compound exhibit significant antimicrobial activity against both bacteria and fungi .
The antimicrobial mechanism of thiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the thiazole ring is crucial for enhancing the lipophilicity and bioavailability of these compounds, allowing them to penetrate bacterial membranes effectively .
Case Studies
- Antibacterial Activity : In a study evaluating various thiazole derivatives' antibacterial properties, this compound was found to possess moderate activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 0.23 to 0.70 mg/mL for closely related compounds .
- Antifungal Activity : Another study focused on antifungal activities against dermatophytes showed that thiazole derivatives exhibited potent effects against Trichophyton mentagrophytes and Candida albicans. The compound demonstrated MIC values comparable to established antifungal agents .
Pharmacological Potential
Beyond antimicrobial activity, preliminary research suggests that this compound may also exhibit anti-inflammatory and anticancer properties. The structural features of the compound allow for interactions with various biological targets involved in inflammation and tumor progression .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNQOWYGJYYQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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